Incadronic acid

Übersicht

Beschreibung

"Incadronic acid," also known as a bisphosphonate compound, is primarily recognized for its role in bone resorption inhibition. Its detailed chemical synthesis, structure, and properties are vital for understanding its functionality and application in various fields, excluding drug use and dosage.

Synthesis Analysis

The synthesis of Incadronic acid or its analogs involves complex chemical processes. For example, the synthesis of dendronized chitosan−sialic acid hybrids uses convergent grafting of preassembled dendrons built on gallic acid and tri(ethylene glycol) backbone, indicating a multi-step synthetic approach that might be similar to Incadronic acid synthesis (H. Sashiwa, Y. Shigemasa, R. Roy, 2001). Another example includes the modular total syntheses of thymifodioic/incanic acids, showcasing an iterative and modular strategy, which could reflect the synthetic complexity of Incadronic acid (Sergio J. Álvarez-Méndez et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like Incadronic acid is often characterized using various spectroscopic techniques. For instance, dendritic aliphatic polyesters based on specific acid components have been studied for their molecular self-diffusion, indicating a structured approach to understanding molecular architecture (H. Ihre, A. Hult, E. Söderlind, 1996).

Chemical Reactions and Properties

Chemical properties, including reactivity and interactions, play a crucial role in the functionality of compounds. The synthesis and characterization of new amphiphilic dendrons, for instance, showcase the diversity of chemical functionalities and their potential reactivities, which could be paralleled in studies of Incadronic acid (H. Chow et al., 2006).

Physical Properties Analysis

The physical properties of chemical compounds, such as solubility, phase behavior, and thermal stability, are essential for their application and handling. For example, the study on the synthesis of risedronic acid, a compound related to Incadronic acid, highlights the importance of solvent choice and additives in achieving pure forms of the compound, which directly relates to its physical properties (D. Nagy et al., 2019).

Chemical Properties Analysis

Chemical properties analysis often involves understanding the reactivity, stability, and interaction of compounds with other chemicals. The efficient synthesis of first- and second-generation water-soluble dendronized polymers provides insights into the chemical versatility and potential applications of dendronized compounds, which might offer parallels to the chemical property analysis of Incadronic acid (Wen Li, Andong Zhang, A. Schlüter, 2008).

Wissenschaftliche Forschungsanwendungen

Oncology : Incadronate shows potential in treating various cancers. It inhibits the growth of HTLV-I-infected T-cell lines and primary ATL cells, reducing tumor formation in adult T-cell leukemia (Ishikawa et al., 2005). It also induces apoptosis in prostate cancer cells (Matsunaga et al., 2007), and reduces pancreatic tumor burden and ascites accumulation in mice (Takiguchi et al., 2012).

Bone Diseases : Incadronate is effective in preventing and treating osteoporosis. It inhibits osteoporosis in ovariectomized rats by reducing stimulated bone resorption (Teramura et al., 2002). Additionally, it has been shown to affect fracture healing, potentially leading to larger callus formation (Li et al., 2000).

Anti-inflammatory : Incadronate reduces bone destruction, cartilage degeneration, and joint inflammation, making it a potential treatment for conditions like arthritis (Matsuo et al., 2003). It also inhibits advanced glycation end products-induced angiogenesis, offering promise for treating diabetic retinopathy (Okamoto et al., 2002).

Miscellaneous : Incadronate has been explored as a bone-seeking agent for evaluating bone metastases in cancer (Shigematsu et al., 2002), and for its effects on periodontitis induced by Porphyromonas gingivalis infection (Tani-Ishii et al., 2003).

Eigenschaften

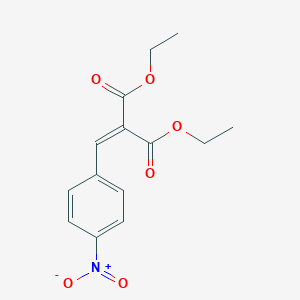

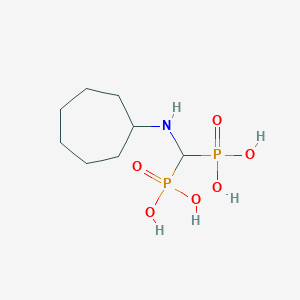

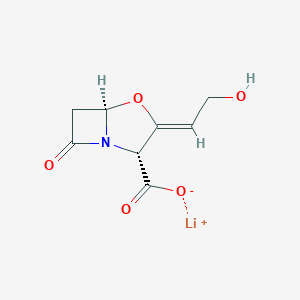

IUPAC Name |

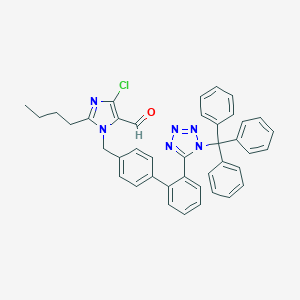

[(cycloheptylamino)-phosphonomethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6P2/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRDQHOZTAOILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154283 | |

| Record name | Incadronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as incandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. incadronate also activated caspases 3, 4, and 7; further contributing to apoptosis. | |

| Record name | Incadronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Incadronic acid | |

CAS RN |

124351-85-5 | |

| Record name | Incadronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124351-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Incadronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124351855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Incadronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 124351-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Incadronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INCADRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C4M8847E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)